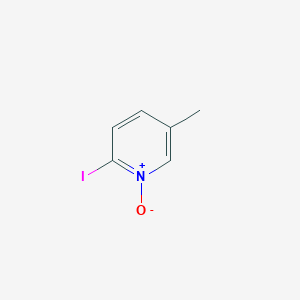
2-Iodo-5-methyl-1-oxo-1lambda~5~-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the second position, a methyl group at the fifth position, and an oxide group at the first position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methylpyridine 1-oxide typically involves the iodination of 5-methylpyridine followed by oxidation. One common method starts with 5-methylpyridine, which undergoes iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 2-iodo-5-methylpyridine is then oxidized to form 2-Iodo-5-methylpyridine 1-oxide .
Industrial Production Methods
Industrial production methods for 2-Iodo-5-methylpyridine 1-oxide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-methylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to 2-Iodo-5-methylpyridine using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: 2-Iodo-5-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Iodo-5-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-methylpyridine 1-oxide involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including coupling reactions and substitutions. The oxide group also contributes to its chemical behavior by influencing the electron density on the pyridine ring .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-5-methylpyridine: Lacks the oxide group, making it less reactive in certain chemical reactions.
5-Methylpyridine: Lacks both the iodine and oxide groups, resulting in different chemical properties and reactivity.
2-Iodo-4-methylpyridine: Similar structure but with the methyl group at the fourth position, leading to different steric and electronic effects.
Uniqueness
2-Iodo-5-methylpyridine 1-oxide is unique due to the combination of the iodine atom, methyl group, and oxide group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound in various chemical and biological applications.
Propiedades
Número CAS |
91668-86-9 |
|---|---|
Fórmula molecular |
C6H6INO |
Peso molecular |
235.02 g/mol |
Nombre IUPAC |
2-iodo-5-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6INO/c1-5-2-3-6(7)8(9)4-5/h2-4H,1H3 |
Clave InChI |
BYMYMHRJDVWXCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[N+](=C(C=C1)I)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


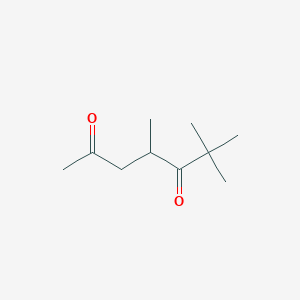
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
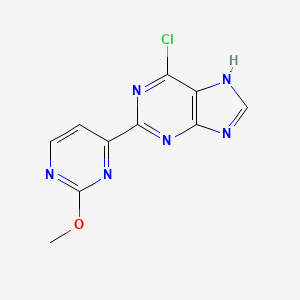
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
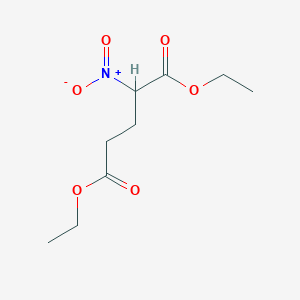
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
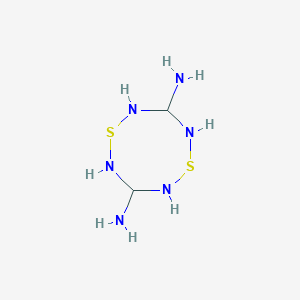
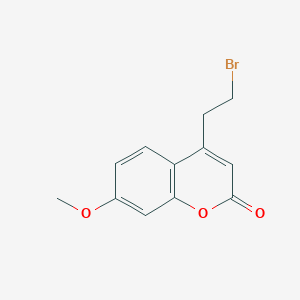
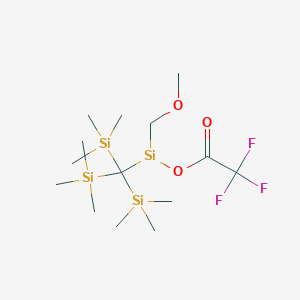
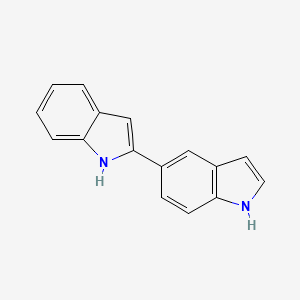

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
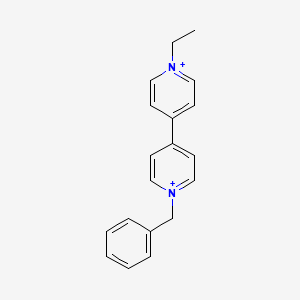
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
